![molecular formula C9H7ClOS B1404064 (7-Chlorobenzo[b]thiophen-2-yl)methanol CAS No. 1171926-62-7](/img/structure/B1404064.png)
(7-Chlorobenzo[b]thiophen-2-yl)methanol
Overview
Description
(7-Chlorobenzo[b]thiophen-2-yl)methanol is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a chlorine atom at the 7th position and a methanol group at the 2nd position of the benzo[b]thiophene ring imparts specific chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorobenzo[b]thiophen-2-yl)methanol typically involves the chlorination of benzo[b]thiophene followed by the introduction of a methanol group. One common method includes the reaction of benzo[b]thiophene with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 7th position. This is followed by a reaction with formaldehyde and a reducing agent to introduce the methanol group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(7-Chlorobenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of (7-Chloro-benzo[b]thiophen-2-yl)-formaldehyde or (7-Chloro-benzo[b]thiophen-2-yl)-carboxylic acid.
Reduction: Formation of (7-Chloro-benzo[b]thiophen-2-yl)-methyl or (Benzo[b]thiophen-2-yl)-methanol.
Substitution: Formation of various substituted benzo[b]thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
(7-Chlorobenzo[b]thiophen-2-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique structural properties make it valuable in developing new materials and compounds.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties . It interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to inhibit certain kinases, which can modulate critical signaling pathways in cells.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent . It has been studied as an inhibitor for cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can enhance the efficacy of existing drugs by altering their metabolic pathways .
Industry
This compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs) . Its electronic properties make it suitable for applications in electronic devices, contributing to advancements in material science.
Case Study 1: Anticancer Activity
A study explored the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity at varying concentrations. The compound was found to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
Case Study 2: Cytochrome P450 Inhibition
Research involving Schistosoma mansoni showed that derivatives of this compound could effectively inhibit cytochrome P450 enzymes essential for parasite survival. This suggests its potential as a lead compound for developing antiparasitic drugs .
Summary of Applications
Application Area | Specific Uses |
---|---|
Chemistry | Building block for complex molecules |
Biology | Antimicrobial and anticancer research |
Medicine | Potential therapeutic agent; cytochrome P450 inhibitor |
Industry | Production of organic semiconductors and OLEDs |
Mechanism of Action
The mechanism of action of (7-Chlorobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The chlorine atom and methanol group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the chlorine and methanol groups.
(7-Chloro-benzo[b]thiophene): Lacks the methanol group.
(Benzo[b]thiophen-2-yl)-methanol: Lacks the chlorine atom.
Uniqueness
(7-Chlorobenzo[b]thiophen-2-yl)methanol is unique due to the presence of both the chlorine atom and the methanol group, which confer specific chemical and biological properties
Biological Activity
Overview
(7-Chlorobenzo[b]thiophen-2-yl)methanol is a compound belonging to the benzo[b]thiophene class, characterized by a chlorine atom at the 7th position and a hydroxymethyl group at the 2nd position. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and modulation of various biochemical pathways.
- Molecular Formula : C₉H₇ClOS
- Molecular Weight : 198.67 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 207 °C
- Melting Point : 0 °C
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines, such as HeLa cells, through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiophene ring is crucial for this activity, as it enhances interaction with cellular targets involved in cancer progression .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Kinase Inhibition
This compound has been identified as a potential kinase inhibitor. Kinases play vital roles in signal transduction pathways, and their inhibition can lead to altered cellular responses. This property suggests that the compound may be useful in developing targeted therapies for diseases where kinase activity is dysregulated.
The biological activity of this compound is mediated through several molecular mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes and receptors, leading to their inhibition or activation.
- Gene Expression Modulation : It influences transcription factors that regulate gene expression, thereby affecting cellular metabolism and function.
- Metabolic Pathway Engagement : Interactions with cytochrome P450 enzymes are critical for its metabolism and bioactivity.
In Vitro Studies
A study examining the effects of this compound on HeLa cells reported a dose-dependent decrease in cell viability. At concentrations above 10 µM, significant apoptosis was observed, indicating its potential as an anticancer agent .
In Vivo Studies
Animal model studies have shown that administration of this compound at low doses resulted in reduced tumor size in xenograft models. The compound exhibited anti-inflammatory properties alongside its anticancer effects, highlighting its therapeutic potential .
Dosage Effects
The biological effects of this compound vary significantly with dosage:
Dosage Range | Biological Effect |
---|---|
Low (<10 µM) | Anti-inflammatory effects observed |
Moderate (10-50 µM) | Significant anticancer activity |
High (>50 µM) | Potential cytotoxicity |
Properties
IUPAC Name |
(7-chloro-1-benzothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYKLPWNVJZSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.